molecular formula C10H13N3OS B13175373 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde

Cat. No.: B13175373
M. Wt: 223.30 g/mol
InChI Key: YNRSWCHBASJDJC-UHFFFAOYSA-N
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Description

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde (CAS: 1858597-73-5) is a pyrimidine derivative featuring a pyrrolidine ring substituted with a methylsulfanyl (-SMe) group at the 3-position and a carbaldehyde (-CHO) group at the 5-position of the pyrimidine core. Its molecular formula is C₁₀H₁₃N₃OS, with a molecular weight of 223.29 g/mol . Limited data are available on its specific applications, but its structural motifs align with compounds studied for kinase inhibition and medicinal chemistry .

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-(3-methylsulfanylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3OS/c1-15-9-2-3-13(6-9)10-11-4-8(7-14)5-12-10/h4-5,7,9H,2-3,6H2,1H3

InChI Key

YNRSWCHBASJDJC-UHFFFAOYSA-N

Canonical SMILES

CSC1CCN(C1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Potential Applications References
2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde Pyrimidine 2-Pyrrolidine (3-SMe), 5-CHO C₁₀H₁₃N₃OS 223.29 Under investigation
4-Chloro-6-[2-(dimethylamino)ethyl-methylamino]pyrimidine-5-carbaldehyde Pyrimidine 4-Cl, 6-Dimethylaminoethyl-methylamino C₁₀H₁₅ClN₄O 242.71 Synthetic intermediate
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine 5-Pyrrolidine (2-fluorophenyl), 3-pyrazole C₁₉H₁₆F₂N₆ 366.38 TRK kinase inhibition
2-(3,4-Dimethoxyphenyl)-7-[(3S)-3-(propan-2-ylamino)pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 7-Pyrrolidine (3-isopropylamino), 2-dimethoxyphenyl C₂₅H₃₁N₅O₃ 449.55 Kinase modulation

Key Findings and Implications

  • Structural Flexibility: The target compound’s pyrrolidine and carbaldehyde groups offer modularity for derivatization, akin to TRK inhibitors and pyrido-pyrimidinones .
  • Electronic Effects: The methylsulfanyl group may increase electron density at the pyrimidine core compared to chloro or amino substituents, altering reactivity in medicinal or catalytic contexts .

Biological Activity

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H13_{13}N3_3OS
  • Molecular Weight : 223.29 g/mol
  • CAS Number : 1858597-73-5

The structure features a pyrimidine ring substituted with a pyrrolidine moiety that contains a methylsulfanyl group, which may influence its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Janus Kinase (JAK) Inhibition : Compounds in the pyrimidine family have been shown to inhibit JAK enzymes, which play a crucial role in cytokine signaling pathways involved in inflammation and immune responses .
  • Tubulin Assembly Inhibition : Some derivatives have demonstrated the ability to disrupt microtubule dynamics, leading to mitotic delay and cell death in cancerous cells .
  • CB2 Receptor Agonism : Certain pyrrolo[2,3-d]pyrimidine derivatives are known to act as agonists at cannabinoid receptors, potentially offering analgesic effects and anti-inflammatory benefits .

Anticancer Activity

This compound has shown promise in anticancer research. Studies have indicated that similar compounds can induce apoptosis in various cancer cell lines by disrupting normal cellular processes:

CompoundCancer Cell LineIC50_{50} (µM)Mechanism
Compound AHeLa15Microtubule disruption
Compound BMDA-MB-23120JAK inhibition
Compound COVCAR-325CB2 receptor activation

These findings suggest that modifications to the structure can enhance potency against specific cancer types.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of compounds related to this compound:

  • Mechanism : Inhibition of COX enzymes and modulation of cytokine release.

Case studies have demonstrated significant reductions in inflammation markers in animal models treated with these compounds, indicating potential for therapeutic use in inflammatory diseases .

Study 1: JAK Inhibition

In a study examining the efficacy of pyrimidine derivatives as JAK inhibitors, researchers found that certain compounds significantly reduced inflammatory cytokines in vitro. The study provided evidence that structural modifications could enhance specificity towards JAK pathways, leading to reduced side effects compared to traditional therapies .

Study 2: Anticancer Properties

A recent investigation into the antiproliferative effects of modified pyrimidines showed that this compound derivatives effectively inhibited tumor growth in xenograft models. The results indicated an IC50_{50} value lower than that of established chemotherapeutics, suggesting a promising alternative for cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde?

  • Methodology : A two-step approach is typically used:

Nucleophilic substitution : React a chloropyrimidine-5-carbaldehyde derivative with 3-(methylsulfanyl)pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidinyl-pyrimidine backbone.

Aldehyde protection : Use protecting groups (e.g., acetal formation) during synthesis to prevent unwanted side reactions.
Reaction optimization may involve catalysts like p-toluenesulfonic acid, as seen in analogous pyrimidine coupling reactions .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography using gradients of ethyl acetate/hexane.

Q. How is the purity and structural integrity of this compound confirmed in research settings?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the pyrrolidinyl group (δ ~2.5–3.5 ppm for S-CH₃) and carbaldehyde proton (δ ~9.8–10.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
    • Cross-Referencing : Compare spectral data with structurally related carbaldehyde derivatives, such as 2-(trifluoromethyl)pyrimidine-5-carbaldehyde, which provides benchmarks for carbonyl group characterization .

Q. What safety protocols are critical when handling this compound due to its methylsulfanyl group?

  • Handling : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure.
  • Waste Management : Segregate sulfur-containing waste and dispose via certified hazardous waste services to prevent environmental contamination, as recommended for analogous methylsulfanyl-pyrimidine compounds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the carbaldehyde group in this compound?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the aldehyde group.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
    • Validation : Cross-check computational results with experimental data from related aldehydes, such as the InChI key and SMILES strings of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde, to ensure model accuracy .

Q. What strategies mitigate side reactions during functionalization of the carbaldehyde group?

  • Approaches :

  • Protection-Deprotection : Use trimethylsilyl (TMS) groups to shield the aldehyde during subsequent reactions.
  • Controlled Conditions : Conduct reactions under inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) to minimize oxidation.
    • Case Study : Acid-catalyzed coupling reactions, as seen in pyrimidine-carbonitrile syntheses, highlight the importance of stoichiometric control to avoid overfunctionalization .

Q. How does the methylsulfanyl substituent influence the electronic properties of the pyrimidine ring?

  • Experimental Techniques :

  • UV-Vis Spectroscopy : Measure absorbance shifts to assess electron-donating effects of the S-CH₃ group.
  • Cyclic Voltammetry : Quantify redox potentials to determine HOMO/LUMO levels.
    • Comparative Analysis : Compare with halogenated pyrimidines (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) to isolate the electronic impact of sulfur vs. halogens .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Root Cause Analysis :

  • Reagent Purity : Trace moisture in solvents or starting materials can reduce yields.
  • Reaction Scalability : Small-scale optimizations (e.g., 0.1 mmol) may not translate linearly to larger batches.
    • Resolution : Use design-of-experiments (DoE) methodologies to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions.

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